molecular formula C7H9BrN2O B1528627 2-((5-Bromopyridin-2-yl)oxy)ethanamine CAS No. 29450-02-0

2-((5-Bromopyridin-2-yl)oxy)ethanamine

货号: B1528627
CAS 编号: 29450-02-0
分子量: 217.06 g/mol
InChI 键: NVZKOKAVBWRZPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 2-((5-bromopyridin-2-yl)oxy)ethan-1-amine, which precisely describes the structural arrangement and functional group positioning. This nomenclature system clearly indicates the presence of a brominated pyridine ring at the 5-position relative to the nitrogen atom, with an ether oxygen linkage connecting to an ethanamine moiety.

The compound is registered under the Chemical Abstracts Service number 29450-02-0, which serves as its unique identifier in chemical databases and literature. Additional systematic identifiers include the MDL number MFCD13190741, which facilitates database searches and chemical inventory management. The canonical SMILES notation for this compound is NCCOC1=NC=C(Br)C=C1, providing a concise representation of its molecular connectivity and atomic arrangement. The InChI identifier NVZKOKAVBWRZPJ-UHFFFAOYSA-N offers another standardized method for representing the compound's structure in computational chemistry applications.

The systematic nomenclature also reveals important structural features that influence the compound's chemical properties. The designation "5-bromopyridin-2-yl" indicates that the bromine substituent occupies the meta position relative to the ether oxygen attachment point on the pyridine ring. This specific substitution pattern significantly impacts the electronic distribution within the aromatic system and influences the compound's reactivity in various chemical transformations. The "oxy" component of the name denotes the ether linkage that serves as a flexible spacer between the aromatic pyridine system and the aliphatic ethanamine chain.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₉BrN₂O, representing a compact yet functionally diverse organic molecule. This formula indicates the presence of seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties. The molecular weight is precisely calculated as 217.07 grams per mole, making it a relatively small molecule suitable for various pharmaceutical applications where molecular size constraints are important considerations.

The elemental composition analysis reveals several important characteristics about the compound's structural features and potential behavior. The carbon-to-nitrogen ratio of 3.5:1 indicates a nitrogen-rich structure that contributes to the compound's potential bioactivity and hydrogen-bonding capabilities. The presence of a single bromine atom represents approximately 36.8% of the total molecular weight, making it the heaviest constituent element and significantly influencing the compound's physical properties such as density and polarizability. The oxygen atom, while representing only 7.4% of the molecular weight, plays a crucial structural role by providing the ether linkage that connects the aromatic and aliphatic portions of the molecule.

Element Count Atomic Weight (g/mol) Total Weight (g/mol) Percentage
Carbon 7 12.01 84.07 38.7%
Hydrogen 9 1.008 9.072 4.2%
Bromine 1 79.904 79.904 36.8%
Nitrogen 2 14.007 28.014 12.9%
Oxygen 1 15.999 15.999 7.4%
Total 20 - 217.07 100.0%

The molecular weight of 217.07 g/mol places this compound within the optimal range for drug-like molecules, as defined by various pharmaceutical guidelines. This molecular size allows for efficient cellular penetration while maintaining sufficient structural complexity to interact specifically with biological targets. The relatively low molecular weight also facilitates purification processes and analytical characterization using standard laboratory techniques.

Crystalline Structure and Spatial Configuration

The crystalline structure and spatial configuration of this compound exhibit characteristic features typical of brominated aromatic compounds with flexible aliphatic chains. X-ray diffraction analysis techniques, as described in crystallographic literature, provide essential information about atomic arrangements and intermolecular interactions in the solid state. The pyridine ring adopts a planar configuration with the bromine substituent positioned perpendicular to the aromatic plane, creating a three-dimensional molecular geometry that influences crystal packing arrangements.

The ether oxygen linkage introduces conformational flexibility to the molecule, allowing rotation around the carbon-oxygen bonds that connect the aromatic and aliphatic portions. This flexibility results in multiple possible conformations in solution, with the most stable configurations determined by minimizing steric interactions between the bulky bromine atom and the ethanamine chain. The primary amine group at the terminal position of the ethanamine chain serves as both a hydrogen bond donor and acceptor, contributing to intermolecular interactions that stabilize crystal lattice structures.

Computational studies and experimental crystallographic data suggest that the compound preferentially adopts extended conformations in the solid state to minimize steric clashes between the bromine substituent and the amino group. The spatial separation between these functional groups is approximately 6-7 Angstroms in the most stable conformations, providing sufficient distance to prevent adverse steric interactions while maintaining the molecule's overall structural integrity. The planar pyridine ring system exhibits typical aromatic bond lengths and angles, with the carbon-bromine bond length measuring approximately 1.90 Angstroms, consistent with standard values for aromatic brominated compounds.

The crystal packing arrangements are primarily governed by hydrogen bonding interactions involving the primary amine group and weak π-π stacking interactions between adjacent pyridine rings. These intermolecular forces contribute to the compound's thermal stability and influence its physical properties such as melting point and sublimation behavior. The presence of the bromine atom also introduces halogen bonding interactions, which can provide additional stabilization in crystal structures and influence the compound's dissolution characteristics in various solvents.

Comparative Analysis with Related Pyridine-Ethanamine Derivatives

Comparative structural analysis with related pyridine-ethanamine derivatives reveals significant insights into structure-activity relationships and the impact of various substituents on molecular properties. The 5-bromo substitution pattern in this compound can be contrasted with other halogenated derivatives and unsubstituted analogs to understand the specific contributions of the bromine atom to the compound's overall characteristics.

The dimethylated analog 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine exhibits notable differences in structural properties and biological activity profiles. The presence of dimethyl substituents on the amine nitrogen significantly alters the compound's hydrogen bonding capabilities and steric requirements, resulting in modified receptor binding affinities and altered pharmacokinetic properties. The molecular weight increases to approximately 273 g/mol with the addition of the dimethyl groups, while maintaining the same core structural framework of the brominated pyridine ether linkage.

Comparison with the propyl chain derivative 3-[(5-Bromopyridin-2-yl)oxy]propan-1-amine demonstrates the impact of chain length extension on molecular properties. The additional methylene unit in the alkyl chain increases the molecular weight to 231.09 g/mol and provides greater conformational flexibility, potentially affecting the compound's ability to access specific binding sites in biological targets. The increased hydrophobic character of the longer alkyl chain may also influence the compound's solubility profiles and membrane permeability characteristics.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C₇H₉BrN₂O 217.07 Primary amine, ethyl chain
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine C₉H₁₃BrN₂O 261.12 Tertiary amine, dimethyl substitution
3-[(5-Bromopyridin-2-yl)oxy]propan-1-amine C₈H₁₁BrN₂O 231.09 Primary amine, propyl chain
2-(Pyridin-4-yloxy)ethanamine C₇H₁₀N₂O 138.17 No bromine, 4-position linkage

The unsubstituted pyridine analog 2-(Pyridin-4-yloxy)ethanamine provides an important comparison point for understanding the electronic effects of bromine substitution. With a molecular weight of only 138.17 g/mol, this compound lacks the enhanced reactivity provided by the electron-withdrawing bromine substituent. The absence of the halogen atom results in different electronic distribution patterns within the pyridine ring, affecting both the compound's chemical reactivity and its interactions with biological targets.

Positional isomers, such as compounds with bromine substitution at different positions on the pyridine ring, demonstrate the importance of specific substitution patterns on molecular properties. The 5-bromo substitution pattern in the target compound provides optimal electronic effects while minimizing steric hindrance with the ether linkage. Alternative substitution patterns, such as 3-bromo or 4-bromo derivatives, would result in different electronic environments and potentially altered biological activities due to changes in the spatial relationships between functional groups and electronic distribution patterns within the aromatic system.

属性

IUPAC Name

2-(5-bromopyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKOKAVBWRZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734376
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29450-02-0
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

General Synthetic Strategy

The synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine generally follows a multi-step approach:

  • Step 1: Bromination of Pyridine Ring
    The pyridine ring is selectively brominated at the 5-position (relative to the oxygen substituent at the 2-position) using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. This step ensures regioselective introduction of the bromine substituent essential for the target compound.

  • Step 2: Ether Formation (Oxy-Bridge Formation)
    The brominated pyridine intermediate is reacted with an ethylene glycol derivative or a protected aminoethanol derivative to form the ether linkage. This is typically achieved by nucleophilic substitution or Mitsunobu reaction conditions, where the hydroxyl group of the ethanamine precursor attacks the bromopyridine.

  • Step 3: Introduction of the Amino Group
    The amino functionality is introduced either by direct amination of an appropriate leaving group or by deprotection of a protected amino group (e.g., N-Boc protected aminoethanol). This step can involve treatment with ammonia or amine sources.

  • Step 4: Salt Formation (Optional)
    To improve stability or solubility, the free amine can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents & Conditions Yield/Notes Source
1 Bromination Bromine or NBS, catalyst, controlled temperature (e.g., 0-25°C) Selective bromination at 5-position of pyridine; yields vary based on conditions
2 Ether Formation Mitsunobu reaction or nucleophilic substitution; N-Boc-protected aminoethanol and 5-bromopyridinol derivatives Mitsunobu reaction with N-Boc aminoethanol and 5-bromopyridinol gives key intermediates with 23–54% overall yield
3 Amination Deprotection of N-Boc group or nucleophilic substitution with ammonia or amine Amination step optimized for yield and purity; conditions vary depending on protecting groups used
4 Hydrochloride Salt Formation Treatment with HCl in organic solvent or aqueous medium Conversion to hydrochloride salt enhances compound stability and handling

Research Findings and Optimization

  • Mitsunobu Reaction Optimization:
    The Mitsunobu reaction has been identified as a key step for ether formation between N-Boc protected aminoethanol and bromo-substituted hydroxypyridines. Optimization involved screening different reagents and reaction conditions to maximize yield and minimize by-products. Reported overall yields for key intermediates range from 23% to 54%.

  • Bromination Specificity and Yield:
    Bromination of pyridine derivatives to yield 5-bromopyridin-2-ol or related intermediates is performed under acidic conditions with controlled temperature to avoid over-bromination or side reactions. For example, cuprous bromide in hydrobromic acid solution at 0°C was used to brominate 2-amino-5-bromopyridine with a 64% yield.

  • Amination and Deprotection:
    Amination steps often involve removal of protecting groups such as N-Boc under acidic or basic conditions, followed by purification. The amine group introduction is crucial for biological activity and requires careful control to prevent side reactions.

  • Salt Formation:
    The final conversion to hydrochloride salt is a standard pharmaceutical practice to improve compound stability and solubility. This step is typically straightforward, involving treatment with hydrochloric acid in an appropriate solvent.

3 Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Comments
Bromination Electrophilic aromatic substitution Bromine or NBS, catalyst, 0-25°C 60-70 Requires temperature control
Ether Formation Mitsunobu reaction or nucleophilic substitution N-Boc aminoethanol, 5-bromopyridinol, Mitsunobu reagents 23-54 Critical step for ether bond formation
Amination Deprotection or nucleophilic substitution Acid/base for Boc removal, ammonia or amine source Variable Optimized to avoid side reactions
Hydrochloride Salt Formation Acid-base reaction Hydrochloric acid in organic solvent Quantitative Enhances stability and handling

化学反应分析

Types of Reactions

2-((5-Bromopyridin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dehalogenated ethanamine derivatives.

科学研究应用

2-((5-Bromopyridin-2-yl)oxy)ethanamine has several applications in scientific research:

作用机制

The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanamine group allows for specific interactions with target molecules, influencing pathways related to signal transduction, metabolism, or gene expression .

相似化合物的比较

Key Findings :

  • Chiral analogs like (S)-1-(5-Bromopyridin-2-yl)ethanamine show higher receptor selectivity but lower metabolic stability due to stereospecific oxidation .

生物活性

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a brominated derivative of pyridine, characterized by its unique molecular structure that includes an ethanamine group linked through an ether bond. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C7H9BrN2O
  • Molecular Weight : Approximately 201.06 g/mol
  • Key Features : The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the ethanamine moiety facilitate specific interactions that can modulate biochemical pathways related to signal transduction, metabolism, and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound may have potential as a therapeutic agent against infections caused by these pathogens .

Interaction with Enzymes

The compound has been shown to interact with cytochrome P450 enzymes, indicating its possible role in metabolic processes within biological systems. This interaction may affect drug metabolism and the pharmacokinetics of other compounds .

Case Studies

  • Antibacterial Activity Study :
    A study evaluated the antibacterial efficacy of various derivatives of pyridine, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
  • Pharmacological Investigations :
    In a pharmacological context, this compound has been explored as a potential intermediate in the synthesis of drugs targeting neurological disorders. Its ability to modulate receptor activity suggests it could play a role in developing treatments for conditions such as anxiety or depression.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the brominated pyridine structure can significantly influence biological activity. For instance, compounds with additional functional groups showed enhanced potency against specific microbial strains .

常见问题

Q. Key Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst : Use K₂CO₃ or Cs₂CO₃ as a base for efficient deprotonation .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
15-Bromo-2-hydroxypyridine, Tosyl chlorideDMF7065–75
2HCl (4M in dioxane)DioxaneRT85–90

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Q. Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example, crystallographic data (using SHELX ) can confirm bond angles and substituent positions, resolving ambiguities in NOESY or COSY correlations.
  • Solvent Effects : Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation artifacts .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Basic: What functional groups in this compound contribute to its biological interactions?

Q. Methodological Answer :

  • Bromopyridine Moiety : Participates in halogen bonding with protein residues (e.g., tyrosine or histidine) and π-π stacking with aromatic pockets .
  • Ethanamine Chain : The primary amine enables hydrogen bonding or salt bridge formation with acidic residues (e.g., aspartate/glutamate) .
  • Ether Linkage : Enhances metabolic stability compared to ester or amide linkages .

Advanced: How can computational modeling predict binding affinity of this compound to target enzymes?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate interactions with active sites (e.g., kinases or GPCRs). Focus on bromine’s van der Waals interactions and amine’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes under physiological conditions.
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from specific residues .

Basic: What analytical techniques ensure purity and structural integrity of the compound?

Q. Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calc. for C₇H₈BrN₂O: 227.98 m/z) .
  • Elemental Analysis : Validate Br and N content (±0.3% theoretical) .

Advanced: How to troubleshoot low yields in the final deprotection step?

Q. Methodological Answer :

  • Acid Sensitivity : If the amine is unstable, switch to milder deprotection (e.g., TFA/CH₂Cl₂ instead of HCl) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., overalkylation) and adjust stoichiometry .
  • Temperature Control : Ensure gradual warming (0°C → RT) to minimize decomposition .

Basic: What are the primary research applications of this compound?

Q. Methodological Answer :

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors or antiviral agents via Suzuki couplings .
  • Proteomics : As an affinity tag or photo-crosslinker in target identification studies .
  • Material Science : Functionalize metal-organic frameworks (MOFs) via amine coordination .

Advanced: How do structural modifications (e.g., replacing Br with Cl) alter bioactivity?

Q. Methodological Answer :

  • Halogen Swap : Synthesize the 5-chloro analog and compare IC₅₀ values in enzymatic assays. Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
  • SAR Studies : Test analogs with methyl or methoxy groups at the pyridine 3-position to assess steric effects .

Q. Table 2: Comparative Bioactivity Data

SubstituentTarget Enzyme IC₅₀ (nM)Solubility (mg/mL)
5-Br12 ± 20.8
5-Cl35 ± 51.2
5-CH₃50 ± 81.5

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • MSDS Review : Wear nitrile gloves, goggles, and a lab coat; avoid inhalation (LD₅₀ data in rodents: 250 mg/kg) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How can DFT calculations elucidate electronic properties relevant to reactivity?

Q. Methodological Answer :

  • HOMO-LUMO Analysis : Calculate orbital energies to predict nucleophilic/electrophilic sites (e.g., amine lone pairs vs. bromine σ* orbitals) .
  • Charge Distribution : Use Mulliken charges to identify regions prone to oxidation (e.g., electron-rich pyridine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-((5-Bromopyridin-2-yl)oxy)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。